

Application Notes and Protocols for Sodium Succinate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Succinate

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Introduction

Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate of the Krebs cycle. Beyond its intracellular metabolic role, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor (GPCR), SUCNR1 (also known as GPR91).^{[1][2][3][4]} This receptor is expressed in various tissues, including the kidney, liver, adipose tissue, and immune cells, and is implicated in a range of physiological and pathological processes such as inflammation, blood pressure regulation, and metabolic homeostasis.^{[1][2][3][4][5]} Consequently, SUCNR1 has emerged as a promising therapeutic target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel agonists and antagonists of SUCNR1. This document provides detailed application notes and protocols for utilizing **sodium succinate** in HTS campaigns.

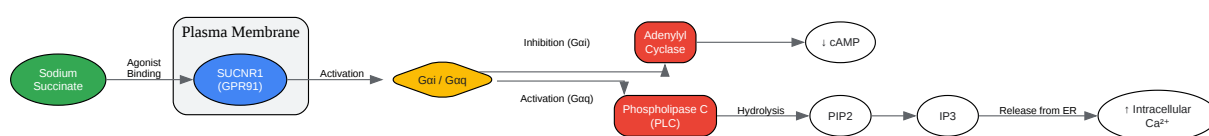
SUCNR1 Signaling Pathways

SUCNR1 is known to couple to both inhibitory (G α i) and activating (G α q) G proteins, leading to distinct downstream signaling cascades.^{[2][3][6]}

- **G α i Pathway:** Activation of the G α i subunit by succinate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^{[1][3][7]}

- **Gαq Pathway:** Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8]

The specific signaling pathway activated can be cell-type dependent.[3] Therefore, the choice of HTS assay will depend on the G protein coupling of SUCNR1 in the chosen cellular context.

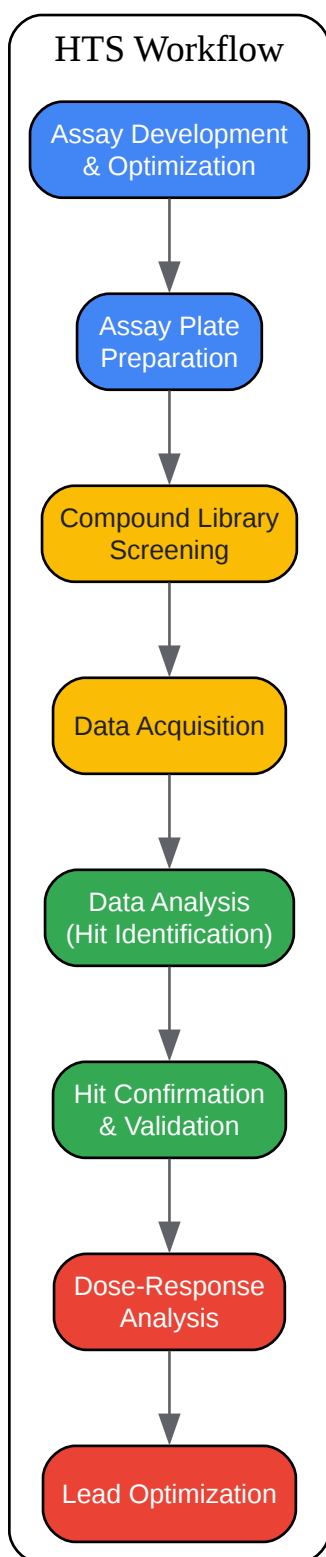


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Figure 1: Simplified signaling pathways of SUCNR1 activation.

High-Throughput Screening Workflow

A typical HTS workflow for identifying modulators of SUCNR1 using **sodium succinate** as a reference agonist involves several key steps, from assay development to hit confirmation.



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Figure 2: General experimental workflow for a high-throughput screening campaign.

Experimental Protocols

The choice of assay depends on the G protein coupling of SUCNR1 in the cell line of interest. Below are detailed protocols for two common HTS assays: a calcium mobilization assay for G α _q coupling and a cAMP assay for G α _i coupling.

Calcium Mobilization Assay (G α _q Pathway)

This assay measures the increase in intracellular calcium concentration upon SUCNR1 activation.^{[8][9][10]}

Materials and Reagents:

- HEK293 cells stably expressing human SUCNR1 (or other suitable host cells)
- Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
- Probenecid (anion transport inhibitor, may be required for some cell lines)^{[9][10]}
- **Sodium Succinate** (agonist for positive control)
- Test compounds
- 384-well black, clear-bottom microplates

Protocol:

- Cell Plating:
 - Culture SUCNR1-expressing cells to 80-90% confluency.
 - Trypsinize and resuspend cells in fresh culture medium.

- Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 μ L of medium. [\[8\]](#)
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Dye Loading:
 - Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in assay buffer according to the manufacturer's instructions.
 - Remove the culture medium from the cell plates.
 - Add 20 μ L of the dye loading solution to each well.
 - Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[\[8\]](#)
- Compound Addition and Data Acquisition:
 - Prepare a compound plate with test compounds and controls (**sodium succinate** for positive control, vehicle for negative control) at a 4x or 5x final concentration in assay buffer.
 - Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
 - Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every 1-2 seconds for a total of 120-180 seconds.
 - Establish a baseline reading for the first 10-20 seconds.
 - The instrument's integrated liquid handler should then add 10 μ L of the compounds from the compound plate to the cell plate.
 - Continue recording the fluorescence signal to capture the calcium mobilization.

cAMP Assay (G α i Pathway)

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[11][12] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11][12]

Materials and Reagents:

- CHO-K1 or HEK293 cells stably expressing human SUCNR1
- Cell Culture Medium
- Assay Buffer
- Forskolin (or another adenylyl cyclase activator)
- **Sodium Succinate**
- Test compounds
- HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
- 384-well white microplates

Protocol:

- Cell Preparation:
 - Culture SUCNR1-expressing cells to 80-90% confluency.
 - Trypsinize and resuspend cells in assay buffer to the desired density.
- Assay Protocol:
 - Dispense 5 μ L of the cell suspension into each well of a 384-well plate.
 - Add 2.5 μ L of test compound or **sodium succinate** (for antagonist screening, pre-incubate with compounds before adding agonist).
 - Add 2.5 μ L of forskolin (at a concentration that elicits a submaximal response, e.g., EC80).

- Incubate for 30-60 minutes at room temperature.[11]
- Detection:
 - Add 5 µL of HTRF cAMP-d2 reagent diluted in lysis buffer.
 - Add 5 µL of HTRF anti-cAMP-cryptate reagent diluted in lysis buffer.
 - Incubate for 60 minutes at room temperature, protected from light.[11]
- Data Acquisition:
 - Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and simultaneous emission at 620 nm (cryptate) and 665 nm (d2).
 - Calculate the 665/620 nm ratio, which is inversely proportional to the intracellular cAMP concentration.

Data Presentation

Quantitative data from HTS assays should be summarized for easy comparison. The potency of **sodium succinate** can vary depending on the cell type and assay format, with reported EC50 values typically in the micromolar range.[4][7]

Assay Type	Cell Line	Parameter Measured	Sodium Succinate EC50 (µM)	Reference Compound (cESA) EC50 (µM)
Calcium Mobilization	SUCNR1-HEK293	Intracellular Ca ²⁺	~191	~2.7
cAMP Inhibition	SUCNR1-CHO-K1	Intracellular cAMP	~29	~0.111

EC50 values are approximate and may vary between experiments. cESA (cis-epoxysuccinic acid) is a more potent synthetic agonist of SUCNR1.[7][13]

Conclusion

The protocols and information provided here offer a comprehensive guide for utilizing **sodium succinate** in high-throughput screening assays to identify novel modulators of the SUCNR1 receptor. The choice of assay format is critical and should be based on the known or determined G protein coupling of SUCNR1 in the selected cellular system. Careful assay optimization and robust data analysis are essential for the successful identification and validation of new lead compounds targeting this important metabolic receptor.

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- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Succinate in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670766#how-to-use-sodium-succinate-in-high-throughput-screening-assays]

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